molecular formula C13H12N2O B2918797 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one CAS No. 108874-23-3

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one

Cat. No.: B2918797
CAS No.: 108874-23-3
M. Wt: 212.252
InChI Key: NPTFUJRPAPQBTP-UHFFFAOYSA-N
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Description

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one is unique due to its fused indene and pyrazole ring system, which imparts specific electronic and steric properties. These properties make it suitable for applications that require precise molecular interactions and stability .

Properties

IUPAC Name

3-propan-2-yl-2H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-7(2)11-10-12(15-14-11)8-5-3-4-6-9(8)13(10)16/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTFUJRPAPQBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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